

Application Note: Enzymatic Assay for L-Threonine Quantification in Cell Lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL*-Threonine

Cat. No.: B555098

[Get Quote](#)

Introduction

L-threonine is an essential amino acid crucial for protein synthesis, lipid metabolism, and immune function. Its intracellular concentration is a key indicator of cellular metabolic state and can be altered in various physiological and pathological conditions, including cancer and inborn errors of metabolism.^[1] Accurate quantification of L-threonine in biological samples such as cell lysates is therefore of significant interest to researchers in cell biology, drug discovery, and metabolic studies. This application note describes a robust and sensitive enzymatic assay for the quantification of L-threonine in cell lysates.

Principle of the Assay

The assay is based on the enzymatic activity of L-threonine dehydrogenase (TDH), which catalyzes the NAD⁺-dependent oxidation of L-threonine to 2-amino-3-oxobutyrate.^{[1][2]} The concomitant reduction of NAD⁺ to NADH produces a signal that can be quantified. In this protocol, the generated NADH is used by a developer enzyme to convert a probe into a stable fluorophore with an excitation and emission at 535 nm and 587 nm, respectively.^{[3][4]} The fluorescence intensity is directly proportional to the amount of L-threonine present in the sample. The assay is highly specific for L-threonine and is not significantly affected by other common amino acids at physiological concentrations.^{[3][4]}

Materials and Reagents

- L-Threonine Assay Buffer

- L-Threonine Enzyme Mix (containing L-threonine dehydrogenase)
- Developer Enzyme Mix
- Fluorometric Probe (in DMSO)
- L-Threonine Standard (10 mM)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell Lysis Buffer (e.g., 2% SDS in PBS with protease inhibitors)
- 10 kDa Molecular Weight Cut-Off (MWCO) spin columns for deproteinization
- 96-well black microplate
- Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
- Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

Experimental Protocols

Sample Preparation (Cell Lysates)

- Cell Harvesting: For adherent cells, wash with cold PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation. Count the cells to ensure normalization of results.
- Cell Lysis: Resuspend the cell pellet in 100-500 µL of cold cell lysis buffer. The volume of lysis buffer should be adjusted based on the cell number.
- Lysate Incubation and Sonication: Incubate the lysate on ice for 15 minutes.^[5] To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice.
- Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.^{[3][5]}
- Deproteinization: Transfer the supernatant to a 10 kDa MWCO spin column and centrifuge according to the manufacturer's instructions. This step is crucial to remove proteins that may interfere with the assay.^[3] The deproteinized flow-through is the sample ready for the assay.

- Protein Quantification (Optional but Recommended): Before deproteinization, take an aliquot of the lysate to determine the total protein concentration using a standard method like the BCA assay.[\[6\]](#) This allows for the normalization of L-threonine levels to the total protein content.

L-Threonine Standard Curve Preparation

- Prepare a 100 μ M L-Threonine working solution: Dilute the 10 mM L-Threonine Standard stock solution by adding 10 μ L to 990 μ L of L-Threonine Assay Buffer.[\[4\]](#)
- Generate Standards: Add 0, 2, 4, 6, 8, and 10 μ L of the 100 μ M L-Threonine working solution into a series of wells in a 96-well plate. This will generate standards of 0, 200, 400, 600, 800, and 1000 pmol of L-Threonine per well.[\[4\]](#)
- Adjust Volume: Adjust the volume in each well to 60 μ L with L-Threonine Assay Buffer.[\[3\]](#)[\[4\]](#)

Assay Procedure

- Sample Addition: Add 2-30 μ L of the deproteinized cell lysate to the desired wells. Adjust the final volume to 60 μ L with L-Threonine Assay Buffer. For samples with expected low L-threonine concentrations, consider using a higher volume of lysate.[\[3\]](#) It is also recommended to prepare a spiked sample to assess for any matrix effects.[\[3\]](#)
- Reaction Mix Preparation: Prepare a reaction mix for each well to be assayed. For each well, mix:
 - L-Threonine Assay Buffer
 - L-Threonine Enzyme Mix
 - Developer Enzyme Mix
 - Fluorometric Probe (Refer to the specific kit manual for exact volumes of each component).
- Initiate Reaction: Add 40 μ L of the reaction mix to each well containing the standards and samples.

- Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[3]
- Fluorescence Measurement: Measure the fluorescence at Ex/Em = 535/587 nm in endpoint mode using a microplate reader.

Data Analysis

- Subtract Background: Subtract the 0 pmol L-Threonine standard reading from all other standard and sample readings.
- Plot Standard Curve: Plot the background-subtracted fluorescence values for the L-Threonine standards against the amount of L-Threonine (in pmol).
- Determine L-Threonine Concentration: Use the standard curve to determine the amount of L-threonine in the samples. The concentration of L-threonine in the cell lysate can be calculated as follows:

Concentration (pmol/μL or μM) = (Amount of L-Threonine from standard curve (pmol)) / (Volume of sample added to the well (μL))

To express the results relative to the cell number or protein content, use the following formulas:

L-Threonine (pmol/10⁶ cells) = (Amount of L-Threonine from standard curve (pmol)) / (Number of cells in the lysate volume added (in millions))

L-Threonine (pmol/μg protein) = (Amount of L-Threonine from standard curve (pmol)) / (Total protein in the lysate volume added (μg))

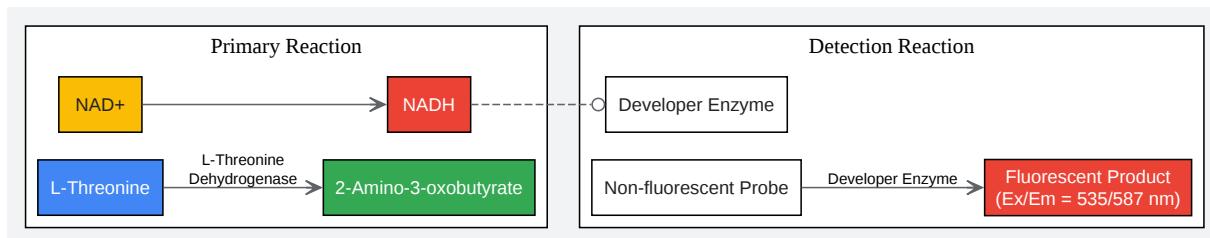
Data Presentation

The following table presents representative data from an experiment quantifying L-threonine in lysates from two different cell lines under control and treated conditions.

Sample ID	Treatment	L-Threonine (pmol/well)	L-Threonine (µM in lysate)	L-Threonine (pmol/10 ⁶ cells)
Cell Line A	Control	450.5 ± 25.2	15.02 ± 0.84	30.03 ± 1.68
Cell Line A	Drug X	275.8 ± 18.9	9.19 ± 0.63	18.39 ± 1.26
Cell Line B	Control	620.1 ± 31.5	20.67 ± 1.05	41.34 ± 2.10
Cell Line B	Drug Y	780.4 ± 40.1	26.01 ± 1.34	52.03 ± 2.67

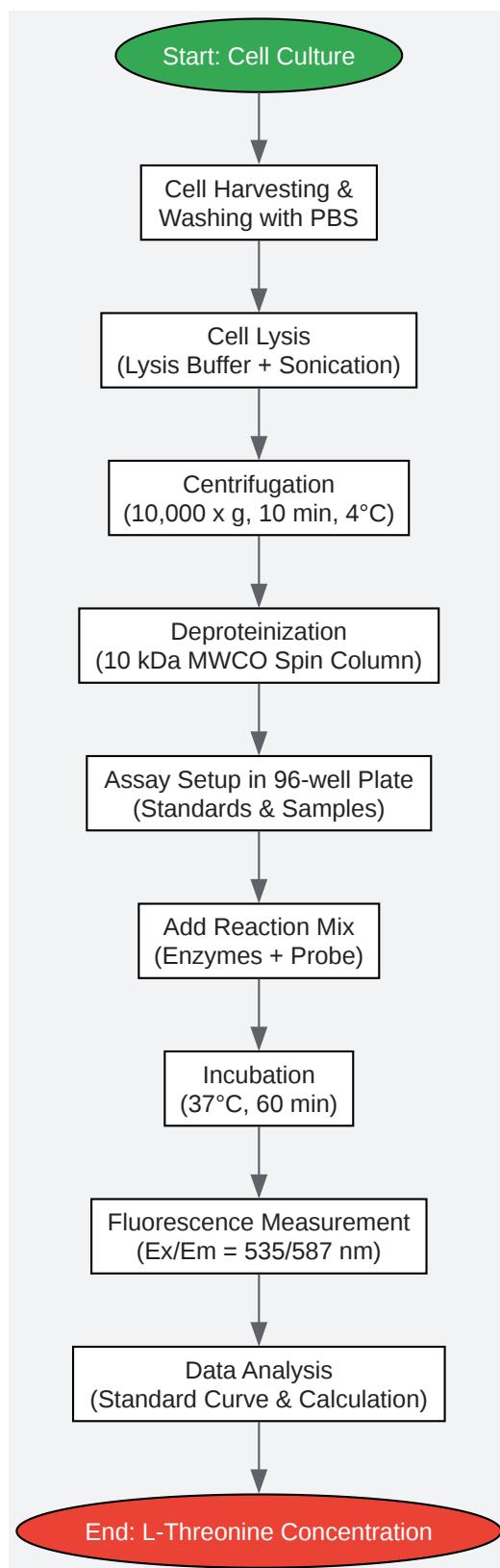
Data are presented as mean ± standard deviation from three independent experiments.

Visualizations



[Click to download full resolution via product page](#)

Caption: Enzymatic reaction for L-threonine quantification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
- 2. Highly selective L-threonine 3-dehydrogenase from Cupriavidus necator and its use in determination of L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Enzymatic Assay for L-Threonine Quantification in Cell Lysates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555098#enzymatic-assay-for-l-threonine-quantification-in-cell-lysates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com